dicyclopentyl benzene-1,3-dicarboxylate

Description

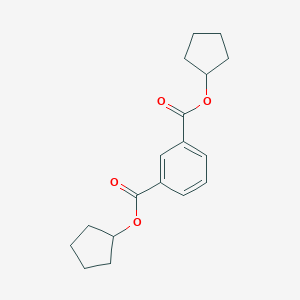

Dicyclopentyl benzene-1,3-dicarboxylate is an ester derivative of benzene-1,3-dicarboxylic acid, where both carboxyl groups are esterified with cyclopentyl alcohol. This structure confers unique physicochemical properties, such as increased hydrophobicity and steric bulk compared to smaller esters (e.g., methyl or ethyl).

Benzene-1,3-dicarboxylate derivatives are widely used in coordination chemistry (e.g., as ligands in metal-organic polyhedra, MOPs) and as intermediates in organic synthesis or polymer production . The cyclopentyl ester groups likely enhance thermal stability and reduce crystallinity, making the compound suitable for applications in specialty polymers or plasticizers.

Properties

CAS No. |

18699-41-7 |

|---|---|

Molecular Formula |

C18H22O4 |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

dicyclopentyl benzene-1,3-dicarboxylate |

InChI |

InChI=1S/C18H22O4/c19-17(21-15-8-1-2-9-15)13-6-5-7-14(12-13)18(20)22-16-10-3-4-11-16/h5-7,12,15-16H,1-4,8-11H2 |

InChI Key |

RWOGJKIDZVOJFG-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3CCCC3 |

Canonical SMILES |

C1CCC(C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3CCCC3 |

Other CAS No. |

18699-41-7 |

Synonyms |

Isophthalic acid dicyclopentyl ester |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

dicyclopentyl benzene-1,3-dicarboxylate can be synthesized through esterification reactions. One common method involves the reaction of isophthalic acid with dicyclopentanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to promote the formation of the ester while continuously removing water to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of isophthalic acid, dicyclopentyl ester often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts and azeotropic distillation techniques helps in achieving efficient conversion rates .

Chemical Reactions Analysis

Types of Reactions

dicyclopentyl benzene-1,3-dicarboxylate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to isophthalic acid and dicyclopentanol in the presence of an acid or base catalyst.

Transesterification: It can react with other alcohols to form different esters through transesterification reactions.

Oxidation and Reduction: While esters are generally stable, they can undergo oxidation under specific conditions to form carboxylic acids.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols and catalysts such as sodium methoxide.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

Hydrolysis: Isophthalic acid and dicyclopentanol.

Transesterification: Various esters depending on the alcohol used.

Oxidation: Carboxylic acids.

Scientific Research Applications

dicyclopentyl benzene-1,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which isophthalic acid, dicyclopentyl ester exerts its effects is primarily through its ability to form ester bonds. These bonds can interact with various molecular targets, including proteins and enzymes, altering their function and activity. The esterification process can also impact the physical properties of materials, making them more flexible and durable .

Comparison with Similar Compounds

Data Table: Key Properties of Selected Compounds

Research Findings and Challenges

- Synthesis: Dicyclopentyl esters are likely synthesized via esterification of benzene-1,3-dicarbonyl chloride with cyclopentanol, analogous to methods for dibenzyl derivatives (e.g., ).

- Reactivity : Bulky cyclopentyl groups may slow hydrolysis kinetics compared to methyl esters, enhancing stability in acidic environments.

- Knowledge Gaps: Direct experimental data (e.g., thermal stability, crystallinity) are lacking, necessitating further characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.